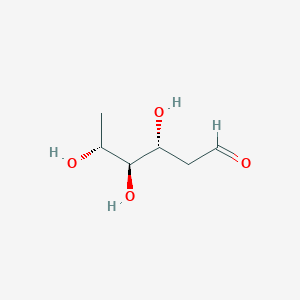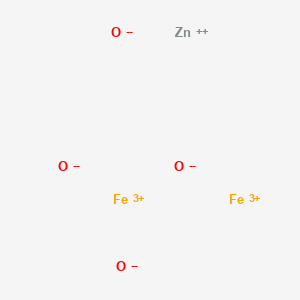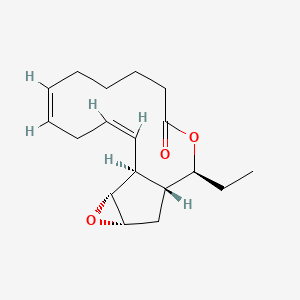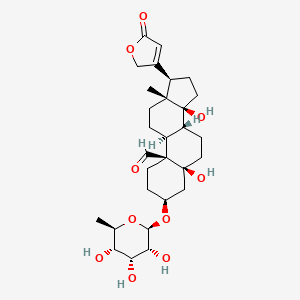
Strophalloside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strophalloside is a natural product found in Antiaris toxicaria and Streblus asper with data available.
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
Strophalloside, isolated from Antiaris toxicaria, demonstrates significant potential as an anticancer agent, particularly against gastric carcinoma. In vitro studies revealed that strophalloside effectively reduces cell viability, inhibits cell growth, and suppresses cell migration and invasion in gastric carcinoma SGC-7901 cells. This compound induces apoptosis through a mitochondrial pathway involving the release of cytochrome c, leading to the activation of the caspase-dependent apoptosis pathway (Zhang et al., 2015). Furthermore, strophalloside, along with other cardenolides from Antiaris toxicaria, showed substantial inhibitory activity against various cancer cell lines, including chronic myelogenous leukemia (K562), human gastric carcinoma (SGC-7901), and human hepatoma (SMMC-7721) (Que et al., 2010).
Selective Cytotoxicity
Strophalloside displays selective cytotoxicity against certain cancer cell lines. In the context of a comprehensive study on Reevesia formosana, strophalloside was identified as one of the compounds with specific cytotoxicity towards NCI–H460 cells, showcasing the potential of this compound in targeted cancer therapy (Chang et al., 2017).
Molecular Mechanism and Pathway
The molecular mechanism of strophalloside's anticancer effects involves the mitochondrial-mediated apoptosis pathway. The compound's interaction with gastric adenocarcinoma cells leads to a sequence of cellular events, including changes in mitochondrial membrane potential, release of cytochrome c, and activation of caspases, all hallmark features of apoptosis (Zhang, 2015).
Eigenschaften
Produktname |
Strophalloside |
|---|---|
Molekularformel |
C29H42O10 |
Molekulargewicht |
550.6 g/mol |
IUPAC-Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C29H42O10/c1-15-22(32)23(33)24(34)25(38-15)39-17-3-8-27(14-30)19-4-7-26(2)18(16-11-21(31)37-13-16)6-10-29(26,36)20(19)5-9-28(27,35)12-17/h11,14-15,17-20,22-25,32-36H,3-10,12-13H2,1-2H3/t15-,17+,18-,19+,20-,22-,23-,24-,25+,26-,27+,28+,29+/m1/s1 |
InChI-Schlüssel |
HULMNSIAKWANQO-ABOSTDGNSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O |
Synonyme |
strophalloside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,5R)-4-[2-(benzenesulfonyl)ethyl]-N-(2,3-dihydroxypropyl)-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazole-4-carboxamide](/img/structure/B1260923.png)
![methyl 8-oxo-8-[(2E)-2-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentylidene]hydrazinyl]octanoate](/img/structure/B1260924.png)
![4-[2-Cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acid](/img/structure/B1260926.png)
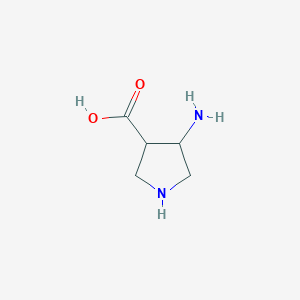
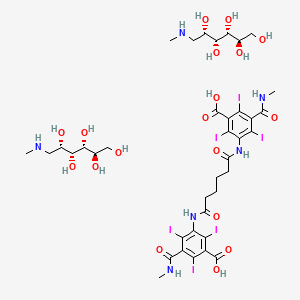
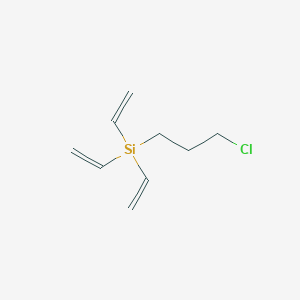
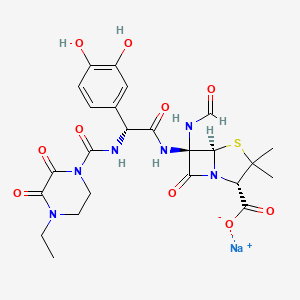
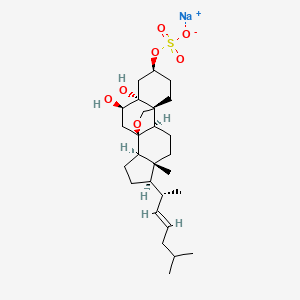
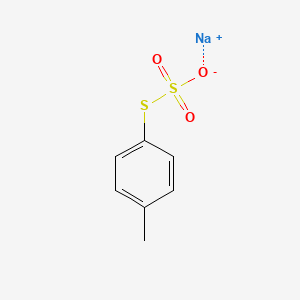
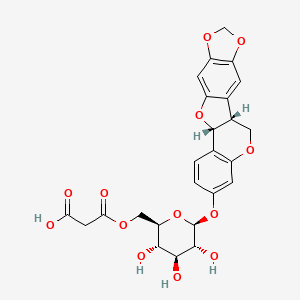
![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione](/img/structure/B1260940.png)
